molecular formula C16H17F6NO4 B6337858 Boc-L-Phe(3,5-(CF3)2)-OH CAS No. 1207604-30-5

Boc-L-Phe(3,5-(CF3)2)-OH

Cat. No.: B6337858
CAS No.: 1207604-30-5
M. Wt: 401.30 g/mol
InChI Key: LMMRWUKBBWHZMM-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-L-Phe(3,5-(CF3)2)-OH, also known as N-tert-butoxycarbonyl-L-phenylalanine with 3,5-bis(trifluoromethyl) substituents, is a derivative of the amino acid phenylalanine. This compound is commonly used in peptide synthesis due to its ability to protect the amino group during chemical reactions. The presence of the trifluoromethyl groups enhances its chemical stability and lipophilicity, making it a valuable intermediate in pharmaceutical and biochemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-L-Phe(3,5-(CF3)2)-OH typically involves the protection of the amino group of L-phenylalanine with a tert-butoxycarbonyl (Boc) groupThe reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like trifluoromethanesulfonic acid or boron trifluoride etherate .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated synthesis equipment and optimized reaction conditions ensures high yield and purity of the final product. The industrial methods also focus on minimizing waste and improving the overall efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Boc-L-Phe(3,5-(CF3)2)-OH undergoes various chemical reactions, including:

    Deprotection: Removal of the Boc group using acidic conditions, such as treatment with trifluoroacetic acid or hydrochloric acid.

    Coupling Reactions: Formation of peptide bonds with other amino acids or peptides using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    Substitution Reactions: Introduction of other functional groups at the phenyl ring or the amino acid backbone.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include deprotected amino acids, peptides, and substituted phenylalanine derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals and bioactive compounds .

Scientific Research Applications

Boc-L-Phe(3,5-(CF3)2)-OH is widely used in scientific research due to its versatility and stability. Some of its applications include:

    Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.

    Pharmaceutical Research: Serves as an intermediate in the development of drugs and bioactive molecules.

    Biochemical Studies: Utilized in the study of enzyme-substrate interactions and protein folding.

    Material Science: Employed in the design of novel materials with specific chemical properties

Mechanism of Action

The mechanism of action of Boc-L-Phe(3,5-(CF3)2)-OH primarily involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group from unwanted reactions, allowing for selective coupling with other amino acids. The trifluoromethyl groups enhance the compound’s stability and lipophilicity, facilitating its incorporation into peptides and proteins. The molecular targets and pathways involved depend on the specific peptides or proteins synthesized using this compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Boc-L-Phe(3,5-(CF3)2)-OH is unique due to the presence of the trifluoromethyl groups, which enhance its chemical stability and lipophilicity. This makes it particularly valuable in the synthesis of peptides and proteins with specific chemical properties. Its stability and versatility set it apart from other protected amino acids .

Properties

IUPAC Name

(2S)-3-[3,5-bis(trifluoromethyl)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F6NO4/c1-14(2,3)27-13(26)23-11(12(24)25)6-8-4-9(15(17,18)19)7-10(5-8)16(20,21)22/h4-5,7,11H,6H2,1-3H3,(H,23,26)(H,24,25)/t11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMMRWUKBBWHZMM-NSHDSACASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F6NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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